N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide
Description
N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide, also known as LDE225, is a small-molecule antagonist of the smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. It belongs to the biphenyl carboxamide class and was developed to inhibit aberrant Hh pathway activation, which is implicated in cancers such as basal cell carcinoma (BCC) and medulloblastoma . LDE225 demonstrated efficacy in reducing tumor growth in preclinical models and advanced to phase I clinical trials in 2010, receiving FDA approval in 2015 for treating locally advanced BCC . Its molecular structure integrates a 2,6-dimethylmorpholine-substituted pyridine ring and a trifluoromethoxy-substituted benzamide, contributing to its target specificity and pharmacokinetic stability.
Properties
IUPAC Name |
N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJRYRQSPEMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach involving:
- Construction or procurement of the 2,6-dimethylmorpholine intermediate
- Functionalization of the pyridine ring at the 3-position for subsequent coupling
- Formation of the benzamide core with appropriate substitution
- Final coupling of the pyridinyl-morpholine fragment with the substituted benzamide
This strategy ensures modular assembly and allows for optimization of each step.
Stepwise Synthetic Route
Step 1: Preparation of 2,6-Dimethylmorpholine
- Synthesized via aminoalkylation or Mannich-type reactions involving morpholine and methylating agents under reflux conditions.
- The reaction often uses formaldehyde and methylamine derivatives to introduce methyl groups at the 2 and 6 positions of morpholine.
- The product is typically a mixture of cis and trans isomers, which can be separated or used as a mixture depending on downstream requirements.
Step 2: Functionalization of Pyridine Ring
- The 3-position of pyridine is functionalized with the 2,6-dimethylmorpholin-4-yl substituent.
- This can be achieved via nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using appropriate boronic acid derivatives.
- The stereochemistry of the morpholine substituent (cis or trans) is preserved during this step.
Step 3: Synthesis of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]benzamide
- The benzamide core is prepared by coupling 2-methyl-3-bromobenzamide with 4-(trifluoromethoxy)phenyl boronic acid via Suzuki-Miyaura cross-coupling.
- The reaction employs palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or dioxane under inert atmosphere.
- Purification is typically done by column chromatography or recrystallization.
Step 4: Final Coupling to Form Target Compound
- The functionalized pyridine-morpholine intermediate is coupled to the benzamide moiety through amide bond formation.
- This step may involve activating the carboxylic acid (or acid chloride) of the benzamide precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- The reaction is conducted in aprotic solvents like DMF or dichloromethane under inert atmosphere to prevent side reactions.
Reaction Conditions and Purification
- Atmosphere: Reactions are generally conducted under nitrogen or argon to avoid oxidation or moisture interference.
- Temperature: Controlled heating (reflux or 60–100 °C) is common, depending on the step.
- Purification: Chromatographic techniques (flash column chromatography, preparative HPLC) and recrystallization are employed to achieve high purity.
- Characterization: Purity and structure are confirmed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and X-ray powder diffraction for crystalline salts.
Salt Formation and Polymorphism
- The compound can be converted into pharmaceutically relevant salts such as hydrochloride, sulfate, or phosphate salts to improve solubility and bioavailability.
- Salt formation involves reaction with mineral or organic acids under controlled conditions.
- Different polymorphic forms may be isolated, characterized by distinct X-ray diffraction patterns and physicochemical properties.
Summary Table of Key Synthetic Steps and Conditions
In-Depth Research Findings
- Isomeric Composition: The 2,6-dimethylmorpholine intermediate exists as a mixture of cis and trans isomers, influencing the final product’s stereochemistry and possibly its biological activity.
- Physicochemical Properties: The trifluoromethoxy group imparts electron-withdrawing effects, enhancing metabolic stability and membrane permeability.
- Salt Forms: Hydrochloride and sulfate salts exhibit improved solubility and bioavailability, confirmed by X-ray powder diffraction and pharmacokinetic studies.
- Analytical Data: FT-IR, NMR, and mass spectrometry confirm the disappearance of reactive groups (e.g., phenolic OH, pyrazole NH in related compounds), indicating successful synthesis and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares LDE225 with structurally and functionally related compounds, focusing on molecular features, biological activity, and clinical relevance. Data are derived from peer-reviewed studies and patent literature.
Table 1: Key Comparative Data
Structural and Functional Insights
LDE225 vs. Biphenyl Carboxamides :
LDE225’s biphenyl carboxamide scaffold is distinct from other SMO inhibitors like vismodegib (a cyclopamine derivative). Its 2,6-dimethylmorpholine group enhances solubility and binding affinity to SMO’s transmembrane domain, while the trifluoromethoxy group improves metabolic stability .
Comparison with Pyrazolo-Pyrimidin Derivatives (Example 53): The compound in features a pyrazolo[3,4-d]pyrimidin core with fluorinated aromatic substituents. While its molecular weight (589.1 g/mol) is higher than typical SMO inhibitors, its melting point (175–178°C) suggests moderate crystallinity .
Clinical and Pharmacological Differences :
LDE225’s FDA approval underscores its validated efficacy and safety profile, whereas Example 53 remains in early preclinical development. The absence of trifluoromethoxy or morpholine groups in Example 53 may reduce its target specificity compared to LDE225.
Research Findings and Gaps
Biological Activity
N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide, commonly referred to as a morpholine-derived compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 373.39 g/mol. The presence of the trifluoromethoxy group and the morpholine ring are key features that influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiviral Activity
Research has indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antiviral properties. A study on N-phenylbenzamide derivatives reported their effectiveness against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 μM to 12 μM. The cytotoxicity was notably lower than that of standard antiviral agents, indicating a favorable therapeutic index .
The proposed mechanism of action for this compound involves the inhibition of viral replication through interference with viral RNA synthesis or protein translation processes. The morpholine moiety is believed to enhance membrane permeability, allowing for better cellular uptake and subsequent antiviral activity .
Case Studies
- Case Study on Antiviral Efficacy :
- Pharmacokinetics Study :
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide?
The synthesis involves sequential construction of the morpholine ring, pyridine, and benzamide moieties. Critical steps include:
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions during morpholine ring formation.
- Purification via column chromatography to isolate intermediates, ensuring >95% purity.
- Controlled reaction temperatures (e.g., 0–5°C for acylations) to minimize byproducts. Key reagents: trifluoromethoxybenzoyl chloride for amidation, and palladium catalysts for cross-coupling steps. Yield optimization requires stoichiometric balancing of pyridine and benzamide precursors .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR (¹H/¹³C) : Resolves substituent positions on the pyridine and morpholine rings (e.g., methyl groups at 2,6-positions of morpholine).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₇H₂₅F₃N₂O₃; MW 522.0 g/mol) and fragmentation patterns.
- X-ray Crystallography : Provides 3D structural confirmation, highlighting steric effects from the trifluoromethoxy group .
Q. How can researchers address solubility challenges in biological assays?
The compound’s lipophilicity (logP ~3.8) limits aqueous solubility. Strategies include:
- Use of co-solvents (e.g., DMSO ≤1% v/v) in in vitro assays.
- Formulation with cyclodextrins or liposomal encapsulation for in vivo studies.
- Structural derivatization (e.g., adding polar groups to the benzamide moiety) without disrupting target binding .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR analysis focuses on:
- Morpholine substituents : 2,6-Dimethyl groups improve metabolic stability vs. unsubstituted morpholine.
- Trifluoromethoxy group : Enhances membrane permeability and target affinity (e.g., IC₅₀ reduction from 1.2 μM to 0.4 μM in kinase inhibition assays).
- Pyridine position : Substitution at the 3-position (vs. 2-) optimizes steric compatibility with hydrophobic enzyme pockets. Example derivative modifications and bioactivity:
| Derivative | Modification | Target IC₅₀ (μM) |
|---|---|---|
| Parent | None | 0.8 |
| A | -CF₃ → -OCH₃ | 2.1 |
| B | 2-Me → 2-Cl | 0.5 |
Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from assay conditions or target heterogeneity. Mitigation strategies:
- Standardized assay protocols : Fixed ATP concentrations (e.g., 10 μM) in kinase assays.
- Orthogonal validation : Combine enzymatic assays with cellular readouts (e.g., Western blot for target phosphorylation).
- Cryo-EM/X-ray co-crystallography : Direct visualization of compound-target interactions to confirm binding modes .
Q. How can computational modeling predict off-target interactions and metabolic pathways?
- Molecular docking (AutoDock Vina) : Screens against kinase libraries to identify off-targets (e.g., FLT3, JAK2).
- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories.
- CYP450 metabolism prediction (ADMET Predictor) : Identifies vulnerable sites (e.g., morpholine N-oxidation) for deuterium substitution to block metabolism .
Q. What strategies improve enantiomeric purity in asymmetric synthesis of morpholine-containing analogs?
- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid catalysts for enantioselective ring-opening of epoxides.
- Kinetic resolution : Lipase-mediated hydrolysis of racemic intermediates.
- HPLC with chiral columns (e.g., Chiralpak AD-H) : Achieves >99% ee for critical intermediates .
Methodological Guidelines
- Synthetic Optimization : Prioritize inert conditions and real-time monitoring (e.g., TLC/HPLC) for intermediates.
- Data Reproducibility : Use commercial reference standards (e.g., Sigma-Aldrich) for assay calibration.
- Computational Workflows : Validate docking results with experimental IC₅₀ correlations (R² >0.7).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
